2-Bromo-3-hydroxy-3-phenylpropanoic acid 2-Bromo-3-hydroxy-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 34882-18-3
VCID: VC19673278
InChI: InChI=1S/C9H9BrO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,12,13)
SMILES:
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol

2-Bromo-3-hydroxy-3-phenylpropanoic acid

CAS No.: 34882-18-3

Cat. No.: VC19673278

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-hydroxy-3-phenylpropanoic acid - 34882-18-3

Specification

CAS No. 34882-18-3
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
IUPAC Name 2-bromo-3-hydroxy-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H9BrO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,12,13)
Standard InChI Key PNZTVDQYHQRHKB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C(C(=O)O)Br)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Bromo-3-hydroxy-3-phenylpropanoic acid belongs to the class of α-bromo-β-hydroxy carboxylic acids. Its IUPAC name, (2S,3R)-2-bromo-3-hydroxy-3-phenylpropanoic acid, reflects the stereochemistry of its chiral centers at C2 and C3 . The compound’s structure features a phenyl ring attached to C3, a hydroxyl group at C3, and a bromine atom at C2, with the carboxylic acid group at C1 (Figure 1).

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number34882-18-3
Molecular FormulaC9H9BrO3\text{C}_9\text{H}_9\text{BrO}_3
Molecular Weight245.07 g/mol
Density1.687 g/cm³
Boiling Point351.8°C at 760 mmHg
Flash Point166.5°C
Exact Mass243.974 g/mol
PSA57.53 Ų
LogP1.568

Stereochemical Configuration

The compound exhibits two chiral centers, leading to four possible stereoisomers. The (2S,3R) configuration, as documented in PubChem (CID 92151317), is characterized by the following SMILES notation: C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)Br)O\text{C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)Br)O} . This stereochemistry is critical for understanding its reactivity and interaction in enantioselective synthesis.

Synthesis and Reaction Mechanisms

Bromination of Cinnamic Acid Derivatives

The synthesis of 2-bromo-3-hydroxy-3-phenylpropanoic acid is achieved via the bromination of trans-cinnamic acid or its methyl ester in 75% aqueous acetic acid with sodium bromide and sodium acetate . The reaction proceeds through a two-term rate equation:

d[Br2]Tdt=k2[Br2][olefin]+k3[Br2][Br][olefin]-\frac{d[\text{Br}_2]_T}{dt} = k_2[\text{Br}_2][\text{olefin}] + k_3[\text{Br}_2][\text{Br}^-][\text{olefin}]

Here, k2k_2 represents the bimolecular attack of bromine (AdE2 mechanism), while k3k_3 involves tribromide ion (Br3\text{Br}_3^-) participation .

Product Distribution and Stereospecificity

The bromination yields two primary products:

  • Erythro-2,3-dibromo-3-phenylpropanoic acid

  • Erythro-2-bromo-3-hydroxy-3-phenylpropanoic acid
    Both products arise from anti-addition, with the hydroxyl group forming via water attack on a bromonium ion intermediate . The exclusive formation of erythro diastereomers underscores the reaction’s stereospecificity.

Table 2: Kinetic Parameters for Bromination

ConditionRate Constant (k2k_2)Rate Constant (k3k_3)
75% Acetic Acid, 25°C1.2×103M1s11.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}3.5×105M2s13.5 \times 10^{-5} \, \text{M}^{-2}\text{s}^{-1}
With 0.1 M NaBr1.1×103M1s11.1 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}4.0×105M2s14.0 \times 10^{-5} \, \text{M}^{-2}\text{s}^{-1}

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The compound’s high boiling point (351.8°C) and density (1.687 g/cm³) suggest strong intermolecular interactions, likely due to hydrogen bonding between hydroxyl and carboxylic acid groups . Its logP value of 1.568 indicates moderate lipophilicity, balancing solubility in polar solvents (e.g., acetic acid) and organic media .

Spectroscopic Fingerprints

The methyl ester derivative (2-bromo-3-hydroxy-3-phenylpropanoic acid methyl ester, CAS 861329-41-1) has been characterized by NMR and mass spectrometry . Key spectral data include:

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.35–7.25 (m, 5H, Ar-H), 4.85 (d, 1H, J = 6.0 Hz, CHBr), 3.75 (s, 3H, OCH3_3), 3.20 (d, 1H, J = 6.0 Hz, OH) .

  • MS (EI): m/z 259.1 (M+^+), 243.9 (M+^+-CH3_3) .

Applications and Research Significance

Mechanistic Studies in Organic Chemistry

This compound has been instrumental in differentiating AdE2 and AdE3 bromination mechanisms. The dominance of the k3k_3 term under high bromide concentrations supports a tribromide-mediated pathway, whereas k2k_2 prevails in low-bromide conditions .

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